Acide 2,3,4,9-tétrahydro-1H-carbazole-3-carboxylique

Vue d'ensemble

Description

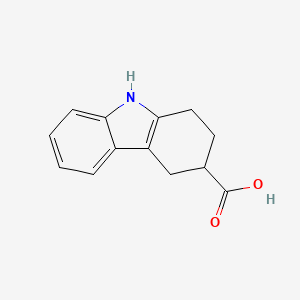

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a tricyclic structure consisting of a carbazole core with a carboxylic acid functional group at the 3-position.

Applications De Recherche Scientifique

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents used.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, hypervalent iodine compounds, selenium (IV) oxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Carbazole-3-carboxylic acid derivatives.

Reduction: Carbazole-3-alcohol, carbazole-3-aldehyde.

Substitution: Halogenated, nitrated, and sulfonated carbazole derivatives.

Mécanisme D'action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzymes such as monoamine oxidase (MAO), influencing neurotransmitter levels and exhibiting potential antidepressant effects. Additionally, its derivatives may inhibit specific proteins or enzymes involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydrocarbazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Carbazole-3-carboxylic acid: Fully aromatic carbazole derivative with a carboxylic acid group, differing in its electronic properties and reactivity.

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Contains a benzyl group, altering its chemical and biological properties.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its partially saturated carbazole ring and the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Activité Biologique

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is a bicyclic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is with a molecular weight of approximately 215.25 g/mol. The compound features a tetrahydrocarbazole structure that includes a carboxylic acid functional group at the 3-position, enhancing its reactivity and solubility in polar solvents.

2.1 Antioxidant Properties

Research indicates that 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibits significant antioxidant activity. Various assays have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation:

| Assay | IC50 (μM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 19.6 ± 0.8 | |

| FRAP Assay | 91.8 ± 0.3 | |

| TBARS Assay | 6.23 ± 0.33 |

These results suggest that the compound can effectively reduce oxidative stress in biological systems.

2.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results against both bacterial and fungal strains. The introduction of the carboxylic acid group may enhance these bioactivities compared to other carbazole derivatives.

2.3 Anti-Prion Activity

A study highlighted the anti-prion activity of derivatives of 2,3,4,9-tetrahydro-1H-carbazole in TSE-infected cells. Compounds with specific substitutions exhibited enhanced efficacy against prion diseases, indicating potential therapeutic applications in neurodegenerative disorders .

2.4 CRTH2 Receptor Antagonism

Research has identified 2,3,4,9-tetrahydro-1H-carbazole derivatives as antagonists of the CRTH2 receptor, which plays a role in inflammatory responses and asthma pathophysiology. This suggests potential applications in treating allergic and inflammatory diseases .

3. Synthesis Methods

Various synthesis methods for producing 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid have been reported:

- Green Synthesis : Utilizing environmentally friendly catalysts such as ionic liquids has shown effective yields while minimizing toxic byproducts .

- Conventional Organic Synthesis : Traditional methods involving multi-step reactions have also been employed to synthesize this compound and its derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2,3,4,9-tetrahydro-1H-carbazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and promote cell survival through their antioxidant properties.

Case Study 2: Antidepressant-like Effects

Another research project explored the antidepressant-like effects of carbazole derivatives in animal models. The findings suggested that these compounds could modulate serotonin levels and exhibit similar efficacy to standard antidepressants.

5. Conclusion

The biological activity of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is multifaceted, with significant implications for medicinal chemistry and pharmacology. Its antioxidant properties, antimicrobial activity, anti-prion effects, and potential as a CRTH2 receptor antagonist highlight its therapeutic promise across various domains.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the potential for developing new therapeutic agents based on this compound's structure.

Propriétés

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLAUQMHSAAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.